molecular formula C10H10INO3 B13849826 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid CAS No. 22618-38-8

3-Iodoprop-2-yn-1-ol;phenylcarbamic acid

Cat. No.: B13849826
CAS No.: 22618-38-8
M. Wt: 319.10 g/mol
InChI Key: OGKFFILLJOVHNB-UHFFFAOYSA-N
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Description

3-Iodoprop-2-yn-1-ol;phenylcarbamic acid is a chemical compound with the molecular formula C10H10INO3 and a molecular weight of 319.096 g/mol . It is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid typically involves the reaction of 3-iodoprop-2-yn-1-ol with phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

3-Iodoprop-2-yn-1-ol;phenylcarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Iodoprop-2-yn-1-ol;phenylcarbamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodoprop-2-yn-1-ol;phenylcarbamic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also act as an enzyme inhibitor, blocking the activity of key enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodoprop-2-yn-1-ol;phenylcarbamic acid is unique due to its specific combination of an iodine atom and a phenylcarbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

22618-38-8

Molecular Formula

C10H10INO3

Molecular Weight

319.10 g/mol

IUPAC Name

3-iodoprop-2-yn-1-ol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C3H3IO/c9-7(10)8-6-4-2-1-3-5-6;4-2-1-3-5/h1-5,8H,(H,9,10);5H,3H2

InChI Key

OGKFFILLJOVHNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)O.C(C#CI)O

Origin of Product

United States

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